![molecular formula C13H10BrNO B3035600 4-{(E)-[(4-bromophenyl)imino]methyl}phenol CAS No. 3382-65-8](/img/structure/B3035600.png)
4-{(E)-[(4-bromophenyl)imino]methyl}phenol
Overview
Description
“4-{(E)-[(4-bromophenyl)imino]methyl}phenol” is an organic compound with the empirical formula C13H10BrNO. It has a molecular weight of 276.13 . The compound is solid in form .
Molecular Structure Analysis
The compound has a SMILES string representation of OC1=CC=C(C=C1)/C=N/C2=CC=C(Br)C=C2 . This indicates that it has a phenol group (OC1=CC=C(C=C1)) linked to a 4-bromophenyl group (C2=CC=C(Br)C=C2) through an imine group (/C=N/) .Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 276.13 . The compound’s InChI key is SAEGKEGVAOXMDI-OQLLNIDSSA-N .Scientific Research Applications
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. Preliminary studies indicate that it may inhibit microbial growth, making it a candidate for developing novel antimicrobial agents .
Optical Properties
The compound’s optical properties have attracted attention. It absorbs and emits light in specific wavelength ranges, making it suitable for applications in sensors, fluorescence imaging, and optoelectronic devices. Researchers have explored its fluorescence behavior and potential as a fluorescent probe .
properties
IUPAC Name |
4-[(4-bromophenyl)iminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGKEGVAOXMDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283166 | |
Record name | 4-[[(4-Bromophenyl)imino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-[(4-bromophenyl)imino]methyl}phenol | |
CAS RN |
3382-65-8 | |
Record name | 4-[[(4-Bromophenyl)imino]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3382-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(4-Bromophenyl)imino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(4-BROMOPHENYLIMINO)-P-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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